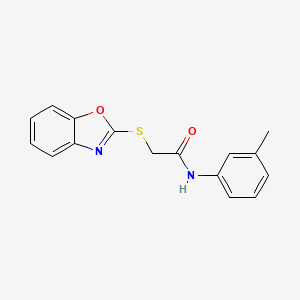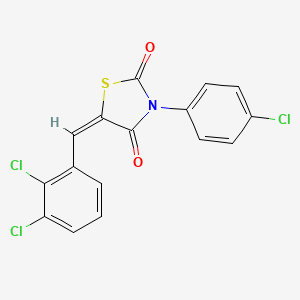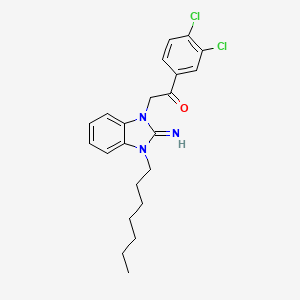![molecular formula C23H16ClNO3S B11680228 (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11680228.png)
(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-phenyl-1,3-thiazolidine-2,4-dione with 3-[(2-chlorobenzyl)oxy]benzaldehyde under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
科学研究应用
(5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
相似化合物的比较
- (5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- (5E)-5-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetri one
Comparison: Compared to similar compounds, (5E)-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione is unique due to the specific positioning of the chlorobenzyl and phenyl groups, which can influence its chemical reactivity and biological activity. The presence of the thiazolidine ring also contributes to its distinct properties, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C23H16ClNO3S |
|---|---|
分子量 |
421.9 g/mol |
IUPAC 名称 |
(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H16ClNO3S/c24-20-12-5-4-8-17(20)15-28-19-11-6-7-16(13-19)14-21-22(26)25(23(27)29-21)18-9-2-1-3-10-18/h1-14H,15H2/b21-14+ |
InChI 键 |
RMJIOTXOVSSFOF-KGENOOAVSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)/SC2=O |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11680145.png)
![ethyl (2Z)-2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11680148.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11680153.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11680156.png)
![2-{[2-(Diethylamino)ethyl]sulfanyl}-5-pentylpyrimidine-4,6-diol](/img/structure/B11680167.png)


![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-methoxy-2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11680175.png)

![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2,4-dimethylbenzyl)piperazin-1-amine](/img/structure/B11680192.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11680197.png)

![(5E)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11680222.png)

